molecular formula C8H10ClNO B15092881 Benzenamine, 3-chloro-4-methoxy-5-methyl-

Benzenamine, 3-chloro-4-methoxy-5-methyl-

Cat. No.: B15092881
M. Wt: 171.62 g/mol
InChI Key: NBWSCYUPYLOHHJ-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-4-methoxy-5-methyl- is an aromatic amine compound with the molecular formula C8H10ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-chloro-4-methoxy-5-methylbenzene followed by reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 3-chloro-4-methoxy-5-methyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications .

Types of Reactions:

    Oxidation: Benzenamine, 3-chloro-4-methoxy-5-methyl- can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, such as hydroxylamines or hydrazines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenamine, 3-chloro-4-methoxy-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-methoxy-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets vary based on the specific application and context of use .

Comparison with Similar Compounds

  • Benzenamine, 3-chloro-4-methyl-
  • Benzenamine, 3-methoxy-4-methyl-
  • Benzenamine, 3-chloro-4-methoxy-

Comparison: Benzenamine, 3-chloro-4-methoxy-5-methyl- is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which influence its reactivity and properties. Compared to Benzenamine, 3-chloro-4-methyl-, the methoxy group in Benzenamine, 3-chloro-4-methoxy-5-methyl- increases electron density on the ring, making it more reactive towards electrophilic substitution. Similarly, the presence of the chlorine atom distinguishes it from Benzenamine, 3-methoxy-4-methyl-, affecting its nucleophilic substitution reactions .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-4-methoxy-5-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

NBWSCYUPYLOHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)N

Origin of Product

United States

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